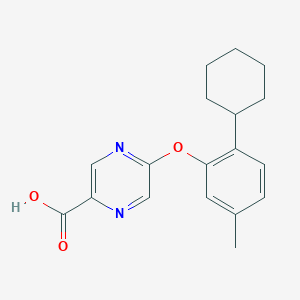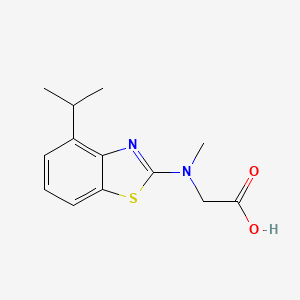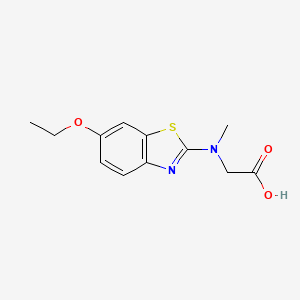
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid
Descripción general
Descripción
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C18H20O3N2. It is known for its unique structure, which includes a pyrazine ring substituted with a carboxylic acid group and a phenoxy group that is further substituted with a cyclohexyl and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-cyclohexyl-5-methylphenol, which is then reacted with a suitable halogenated pyrazine derivative under basic conditions to form the phenoxy intermediate.
Carboxylation: The phenoxy intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base, such as sodium hydride, to introduce the carboxylic acid group at the 2-position of the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly as a selective antagonist of dopamine D3 receptors, which may have implications in the treatment of addiction and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. As a selective antagonist of dopamine D3 receptors, it binds to these receptors and inhibits their activity. This modulation of dopamine signaling pathways can influence various physiological processes, including mood regulation, reward, and addiction.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Methoxy-5-methylphenoxy)-2-pyrazinecarboxylic acid
- 5-Methoxy-2-pyrazinecarboxylic acid
- 5-(2-Methoxyphenyl)-2-pyridinecarboxylic acid
Uniqueness
5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Propiedades
IUPAC Name |
5-(2-cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-8-14(13-5-3-2-4-6-13)16(9-12)23-17-11-19-15(10-20-17)18(21)22/h7-11,13H,2-6H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCNDJLNNRYICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCC2)OC3=NC=C(N=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1426610.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)



![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)
